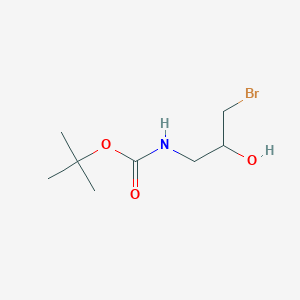![molecular formula C20H14N2O4 B6360436 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% CAS No. 639091-49-9](/img/structure/B6360436.png)
6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid (6-CNBN) is an organic molecule that has been studied extensively for its potential applications in laboratory experiments and scientific research. 6-CNBN is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter essential for the regulation of physiological processes. Inhibition of AChE by 6-CNBN has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% has been used extensively in scientific research, primarily as an inhibitor of AChE. It has been used to study the effects of acetylcholine on various physiological processes, such as learning and memory, motor control, and cardiovascular function. Additionally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% has been used to study the effects of AChE inhibitors on the nervous system, and to investigate the potential therapeutic effects of AChE inhibitors in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% is an inhibitor of AChE, which is responsible for the breakdown of acetylcholine in the nervous system. When 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in an increased concentration of acetylcholine in the synapses. This increased concentration of acetylcholine is responsible for the biochemical and physiological effects of 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%.
Biochemical and Physiological Effects
The most notable biochemical and physiological effects of 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% are due to its inhibition of AChE. Inhibition of AChE by 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% results in an increased concentration of acetylcholine in the synapses, which can lead to a variety of effects. These effects include increased alertness and focus, improved memory, increased motor coordination, and improved cardiovascular function. Additionally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% for laboratory experiments is its ability to inhibit AChE and increase the concentration of acetylcholine in the synapses. This makes it a valuable tool for studying the effects of acetylcholine on various physiological processes. However, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% also has some limitations. It is not very stable, and its effects are short-lived, making it difficult to use for long-term studies. Additionally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% can be toxic at high concentrations, making it important to use the appropriate dosage and safety precautions when using it in experiments.
Zukünftige Richtungen
The potential applications of 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% are far-reaching and continue to be explored. Some of the future directions for 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% research include its use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as its use as an anti-inflammatory and anti-oxidant agent for a variety of conditions. Additionally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% could be used to study the effects of acetylcholine on a variety of physiological processes, such as learning and memory, motor control, and cardiovascular function. Finally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% could be used to study the potential therapeutic effects of AChE inhibitors in other neurological disorders, such as epilepsy and schizophrenia.
Synthesemethoden
6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% can be synthesized in a two-step reaction from the compound 4-hydroxy-3-nitrobenzoic acid. The first step involves the formation of an acetal by reacting the acid with 3-cyano-benzyl alcohol in the presence of pyridine and a catalytic amount of acetic acid. The second step involves the reaction of the acetal with hydroxylamine hydrochloride in the presence of sodium bicarbonate, which yields 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% as the final product.
Eigenschaften
IUPAC Name |
6-[4-[(3-cyanophenyl)methoxy]phenoxy]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c21-11-14-2-1-3-15(10-14)13-25-17-5-7-18(8-6-17)26-19-9-4-16(12-22-19)20(23)24/h1-10,12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVOMYSSBOXAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

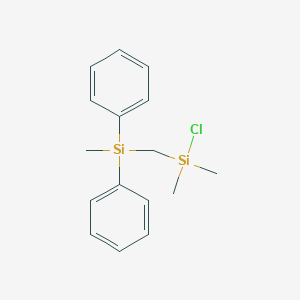
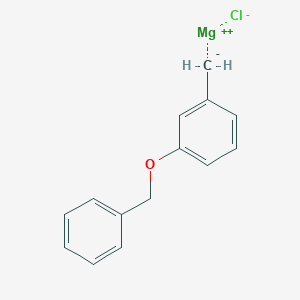
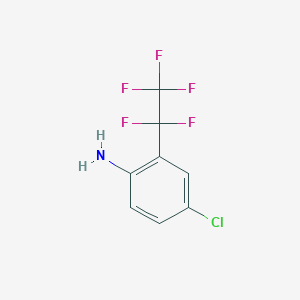

![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)
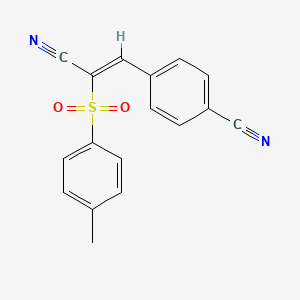
![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)
![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)

![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)
